molecular formula C5H12Cl2Si B170801 Silane, dichloro(1,1-dimethylethyl)methyl- CAS No. 18147-18-7

Silane, dichloro(1,1-dimethylethyl)methyl-

Cat. No.: B170801
CAS No.: 18147-18-7
M. Wt: 171.14 g/mol
InChI Key: CAJIIZKPZKCXOG-UHFFFAOYSA-N
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Description

Silane, dichloro(1,1-dimethylethyl)methyl- is a chemical compound with the molecular formula C6H14Cl2Si.

Scientific Research Applications

Silane, dichloro(1,1-dimethylethyl)methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-containing compounds.

    Biology: Employed in the modification of biomolecules and in the development of new biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Safety and Hazards

Silane, dichloro(1,1-dimethylethyl)methyl- is classified as causing burns (R34) . Safety measures include avoiding contact with skin and eyes, and using the substance only in well-ventilated areas .

Mechanism of Action

Pharmacokinetics

. These properties could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of t-Butylmethyldichlorosilane. For instance, it’s known to react rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, dichloro(1,1-dimethylethyl)methyl- can be synthesized through the reaction of tert-butyl chloride with methylchlorosilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Silane, dichloro(1,1-dimethylethyl)methyl- involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, dichloro(1,1-dimethylethyl)methyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form silane derivatives.

    Oxidation Reactions: It can be oxidized to form silanols and other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Reduction Reactions: Hydride donors like lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Major Products Formed

    Substitution Reactions: Products include tert-butylmethylsilanes with various functional groups.

    Reduction Reactions: Products include silane derivatives with reduced chlorine content.

    Oxidation Reactions: Products include silanols and other oxidized silicon compounds.

Comparison with Similar Compounds

Similar Compounds

    Silane, chloro(1,1-dimethylethyl)dimethyl-: Similar in structure but with different reactivity due to the presence of two methyl groups instead of one.

    Silane, chloro(1,1-dimethylethyl)diphenyl-: Contains phenyl groups, making it more hydrophobic and less reactive in certain conditions.

Uniqueness

Silane, dichloro(1,1-dimethylethyl)methyl- is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its dichloro functionality provides versatility in substitution and reduction reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl-dichloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Cl2Si/c1-5(2,3)8(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJIIZKPZKCXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066320
Record name Silane, dichloro(1,1-dimethylethyl)methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18147-18-7
Record name Dichloro(1,1-dimethylethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18147-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Butylmethyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(1,1-dimethylethyl)methyl-
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Record name Silane, dichloro(1,1-dimethylethyl)methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(1,1-dimethylethyl)methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.198
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Record name T-BUTYLMETHYLDICHLOROSILANE
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